4-n-Decylbiphenyl
Overview
Description
4-n-Decylbiphenyl: is an organic compound with the molecular formula C22H30 . It is a biphenyl derivative where a decyl group is attached to the fourth position of one of the phenyl rings. This compound is known for its use in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Like many chemical compounds, it is likely to interact with cellular components such as receptors or enzymes to exert its effects . The specific targets and their roles would require further experimental investigation.
Mode of Action
It’s known that chemical compounds generally exert their effects by binding to cellular receptors, leading to changes in cellular function . The compound may bind to these targets, triggering a series of biochemical reactions that result in observable effects.
Biochemical Pathways
It’s plausible that the compound could influence various metabolic pathways depending on its specific targets
Pharmacokinetics
A study on a similar compound, 4-n-nonylphenol, showed gender differences in pharmacokinetics and tissue distribution . The compound was highly distributed in the liver and kidney, and there was considerable distribution into the brain . These findings suggest that the pharmacokinetics of 4-n-Decylbiphenyl might be similar, but further studies are needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-n-Decylbiphenyl can be synthesized through the Suzuki-Miyaura coupling reaction . This involves the reaction of 1-bromo-4-decylbenzene with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-n-Decylbiphenyl primarily undergoes substitution reactions due to the presence of the biphenyl structure. It can also participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide). These reactions typically occur under mild conditions with the use of catalysts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the decyl group to a carboxylic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can reduce the compound to its corresponding alkane.
Major Products:
Substitution Reactions: Products include halogenated biphenyls or biphenyl ethers.
Oxidation Reactions: The major product is 4-carboxybiphenyl.
Reduction Reactions: The major product is decylbiphenyl.
Scientific Research Applications
4-n-Decylbiphenyl is utilized in various scientific research fields:
Chemistry: It is used as a model compound in studies of biphenyl derivatives and their reactivity.
Biology: It serves as a probe in biochemical assays to study lipid interactions and membrane dynamics.
Medicine: Research on its potential therapeutic applications, including its role as a ligand in drug design, is ongoing.
Industry: It is used in the development of liquid crystal materials and organic semiconductors due to its unique electronic properties
Comparison with Similar Compounds
- 4-n-Butylbiphenyl
- 4-n-Hexylbiphenyl
- 4-n-Octylbiphenyl
Comparison: 4-n-Decylbiphenyl is unique due to its longer alkyl chain, which increases its hydrophobicity and affects its solubility and interaction with lipid membranes. Compared to shorter-chain biphenyl derivatives, this compound exhibits different physical properties and reactivity, making it suitable for specific applications in materials science and biochemistry .
Properties
IUPAC Name |
1-decyl-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30/c1-2-3-4-5-6-7-8-10-13-20-16-18-22(19-17-20)21-14-11-9-12-15-21/h9,11-12,14-19H,2-8,10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBDFGOLQQVHDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384286 | |
Record name | 4-n-Decylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93972-02-2 | |
Record name | 4-Decyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93972-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-n-Decylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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